2-Amino-3-ethylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
437998-33-9 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-3-ethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
InChI Key |
OYGQSZAOESMJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Ethylbenzamide
Classical and Contemporary Synthetic Routes to 2-Amino-3-ethylbenzamide Scaffolds
The construction of the this compound core involves the strategic formation of the amide bond and the precise placement of the amino and ethyl substituents on the aromatic ring.
Amide Bond Formation Strategies for Benzamide (B126) Synthesis
The formation of an amide bond is a cornerstone of organic synthesis. nih.gov The most common method involves the coupling of a carboxylic acid with an amine. nih.govucl.ac.uk To facilitate this reaction, the carboxylic acid is often activated. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium or phosphonium (B103445) reagents such as HATU. ucl.ac.ukacs.org These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). ucl.ac.uk
An alternative route is the reaction of an amine with an acid chloride, which is a more reactive derivative of the carboxylic acid. ucl.ac.uk This method often proceeds without the need for a coupling agent. Palladium-catalyzed carbonylative amidation of aryl halides presents another modern approach to benzamides. ucl.ac.uk
The following table summarizes common reagents used for amide bond formation:
| Reagent Class | Example(s) | Role |
| Coupling Agents | EDCI, HATU, T3P | Activate carboxylic acids for reaction with amines ucl.ac.uk |
| Chlorinating Agents | Thionyl chloride, Oxalyl chloride | Convert carboxylic acids to more reactive acid chlorides ucl.ac.uk |
| Catalysts | Palladium complexes | Catalyze carbonylative amidation of aryl halides ucl.ac.uk |
Introduction of Ethyl and Amino Substituents via Directed Synthesis
The specific arrangement of the ethyl and amino groups on the benzamide scaffold requires regioselective synthetic strategies. A plausible pathway to this compound would likely start from a precursor such as 2-Amino-3-ethylbenzoic acid. biosynth.comfluorochem.co.uk This benzoic acid derivative could then undergo amidation with ammonia (B1221849) or a protected form of ammonia to yield the final product.
The synthesis of 2-Amino-3-ethylbenzoic acid itself can be challenging. One potential approach involves the nitration of a suitable ethyl-substituted benzoic acid, followed by the reduction of the nitro group to an amine. ontosight.ai For instance, the synthesis of the related 2-amino-3-methylbenzoic acid involves the nitration of 3-methylbenzoic acid, followed by the reduction of the resulting nitro group. ontosight.ai
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. sciengine.comthieme-connect.comuwindsor.ca In this method, a directing group, often an amide, guides a strong base like sec-butyllithium (B1581126) (s-BuLi) to deprotonate the adjacent ortho position. thieme-connect.com The resulting lithiated species can then react with an electrophile to introduce a substituent. For the synthesis of this compound, one could envision a scenario where a protected aminobenzamide undergoes directed ortho-lithiation followed by reaction with an ethylating agent. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity. uwindsor.caunito.it
Expedited Synthetic Strategies for this compound and its Derivatives
To accelerate the synthesis of benzamides and their derivatives, modern techniques such as microwave-assisted synthesis and multicomponent reactions are increasingly employed.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscair.res.innih.govrasayanjournal.co.in The synthesis of benzamides is amenable to microwave irradiation. For example, the reaction of anilines with acid chlorides can be efficiently carried out under solvent-free microwave conditions to produce N-aryl substituted benzamides in good to excellent yields. niscair.res.in The hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in This rapid and efficient heating makes MAOS an attractive method for the synthesis of this compound and its derivatives. jocpr.comresearchgate.net
A study on the synthesis of N-[3-chloro-2-(substituted)-4-oxoazetidin-1-yl]-benzamides utilized microwave irradiation to produce the final azetidinone products from Schiff bases. jocpr.com Similarly, the synthesis of 2-amino-N-(2-substituted-ethyl)benzamide derivatives has been achieved using microwave irradiation in the second step of a two-step protocol, resulting in excellent yields and purities without the need for further purification. mdpi.comnih.gov
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. MCRs are highly efficient and atom-economical, making them a cornerstone of green chemistry. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct related structures.
For instance, a domino reaction of isatins with 2-amino N-aryl/alkyl benzamides has been developed to synthesize complex quinazoline-containing benzamides. nih.gov Another example is a bifurcated multicomponent synthesis approach to produce polycyclic quinazolinones. acs.org These examples highlight the potential of MCRs to rapidly generate molecular complexity from simple starting materials, and such strategies could potentially be adapted for the synthesis of this compound derivatives.
Functionalization and Derivatization of this compound
The this compound scaffold possesses two key functional groups—the primary amino group and the benzamide moiety—that can be readily modified to create a diverse library of derivatives.
The primary amino group is a versatile handle for various chemical transformations. It can undergo acylation, alkylation, and arylation reactions to introduce a wide range of substituents. For example, the amino group can be acylated with various acid chlorides or activated carboxylic acids to form new amide linkages. It can also participate in reductive amination reactions. researchgate.net
The benzamide moiety itself can be a site for further functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing amino and ethyl groups. Furthermore, the amide N-H bond can be substituted.
Derivatization of related 2-aminobenzamides is well-documented. For instance, 2-aminobenzamide (B116534) is a common derivatizing agent for oligosaccharides, where its primary amino group reacts with the reducing end of the sugar via reductive amination. researchgate.netfrontiersin.orgfrontiersin.org This highlights the reactivity of the amino group in this class of compounds. Additionally, 2-aminobenzamides can be used as building blocks in the synthesis of heterocyclic compounds like quinazolinones. thieme-connect.com
Amidation and Alkylation Reactions for Structural Diversification
The primary amino group and the amide nitrogen of this compound are key sites for amidation and alkylation reactions, enabling the introduction of a wide array of substituents and the extension of its molecular framework.
Amidation Reactions: The amino group of this compound can readily undergo acylation with various acylating agents, such as acyl chlorides and carboxylic acids activated by coupling agents, to form N-acylated derivatives. For instance, the reaction of 2-aminobenzamides with carboxylic acids can be facilitated by coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, leading to the formation of the corresponding amides in good to excellent yields under mild conditions. lookchemmall.com This method has been shown to be effective for both aliphatic and aromatic carboxylic acids and amines. lookchemmall.com
Alkylation Reactions: Alkylation of the amino group can be achieved using various alkylating agents. For example, the reaction with 2-alkyl-4,5-dihydrooxazoles provides a route to N-(2-aminoethyl)azoles after hydrolysis. researchgate.net Reductive alkylation is another common strategy. For instance, the reaction of an amine with a ketone, followed by reduction, can introduce a new alkyl group. google.com The amide nitrogen can also be alkylated, although this is generally less common.
These amidation and alkylation reactions are fundamental in diversifying the structure of this compound, allowing for the synthesis of a library of derivatives with tailored properties.
Table 1: Examples of Amidation and Alkylation Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Amidation | Carboxylic acid, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K2CO3, THF, room temperature | N-Acylated 2-aminobenzamide | lookchemmall.com |
| Alkylation | 2-Alkyl-4,5-dihydrooxazoles, catalyst (e.g., BF3·Et2O), followed by hydrolysis | N-(2-Aminoethyl)azole | researchgate.net |
| Reductive Alkylation | Ketone, H2, catalyst (e.g., Pd/C, Pt/C) | N-Alkylated amine | google.com |
Cyclization and Annulation Reactions to Form Fused Heterocycles
The bifunctional nature of this compound, possessing both an amino and an amide group in an ortho-like disposition, makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions.
A prominent example is the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. The reaction of 2-aminobenzamide intermediates with aldehydes can be carried out under conventional heating or microwave irradiation to afford these fused heterocycles in excellent yields. nih.govnih.govmdpi.commdpi.com This transformation involves the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular cyclization with the amide functionality.
Furthermore, 2-aminobenzamide derivatives can react with phosphorus halides and sulfides to form diazaphosphinine systems. For example, treatment with phosphoryl trichloride (B1173362) in the presence of a base yields 2-chloro-1,3,2-diazaphosphinine derivatives, while reaction with phosphorus pentasulfide gives the corresponding 2-sulfide derivatives. clockss.org
Annulation reactions involving cyclic imines have also been reported. For instance, lithiated o-toluamides can react with in situ generated cyclic imines in a facile annulation process to produce polycyclic lactams. nih.gov These reactions highlight the versatility of the 2-aminobenzamide scaffold in constructing complex, polycyclic frameworks.
Table 2: Cyclization and Annulation Reactions of this compound Derivatives
| Reactant(s) | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-N-(2-substituted-ethyl)benzamide, Aldehyde | Methanol (B129727), K2CO3, conventional heating or microwave irradiation | 2,3-Dihydroquinazolin-4(1H)-one | nih.govnih.govmdpi.commdpi.com |
| 2-Aminobenzamide derivative, Phosphoryl trichloride | Triethylamine | 2-Chloro-1,3,2-diazaphosphinine | clockss.org |
| 2-Aminobenzamide derivative, Phosphorus pentasulfide | - | 1,3,2-Diazaphosphinine 2-sulfide | clockss.org |
| Lithiated o-toluamide, Cyclic amine | n-BuLi, Ketone (oxidant) | Polycyclic lactam | nih.gov |
Introduction of Heterocyclic Ring Systems via Post-Modification
The this compound core can be further elaborated by introducing various heterocyclic ring systems through post-modification strategies. These modifications often involve the versatile reactivity of the amino and amide groups to build new rings or attach pre-formed heterocyclic moieties.
One common approach is the reaction of the amino group with reagents that lead to the formation of a new heterocyclic ring. For example, reaction with isothiocyanates can lead to thiourea (B124793) derivatives, which can then be cyclized to form various sulfur- and nitrogen-containing heterocycles. scispace.com
Another strategy involves the use of multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for instance, can be employed using a derivative of this compound as one of the components. The resulting Ugi adduct can then undergo subsequent palladium-catalyzed annulation to generate complex polycyclic quinazolinones. acs.org Similarly, a Ugi/copper-catalyzed annulation sequence can lead to the synthesis of isoquinolin-2(1H)-yl-acetamides or isoindolin-2-yl-acetamides from a common MCR precursor. acs.org
Furthermore, the amino group can be used as a nucleophile to displace leaving groups on pre-existing heterocyclic rings, thereby attaching the this compound scaffold to another heterocyclic system. evitachem.com This approach is valuable for creating hybrid molecules that combine the structural features of different heterocyclic classes.
Table 3: Post-Modification Strategies for Introducing Heterocyclic Rings
| Strategy | Key Reagents/Reactions | Resulting Heterocycle | Reference |
|---|---|---|---|
| Cyclization of Thiourea Derivatives | Isothiocyanate, followed by cyclizing agent (e.g., iodine/triethylamine) | 1,3,4-Thiadiazole | scispace.com |
| Ugi-4CR and Palladium-Catalyzed Annulation | Aldehyde, isocyanide, cyanamide; Pd(OAc)2, dppf, K2CO3 | Polycyclic Quinazolinone | acs.org |
| Ugi/Copper-Catalyzed Annulation | Ammonia, aldehyde, isocyanide; CuBr | Isoquinolin-2(1H)-yl-acetamide or Isoindolin-2-yl-acetamide | acs.org |
| Nucleophilic Substitution | Heterocycle with a suitable leaving group | N-Heterocyclic substituted this compound | evitachem.com |
Advanced Spectroscopic and Analytical Characterization of 2 Amino 3 Ethylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-Amino-3-ethylbenzamide are not available in the cited literature, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent functional groups and data from analogous compounds.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The ethyl group should present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The protons of the primary amino (–NH₂) and amide (–CONH₂) groups are anticipated to appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The aromatic region will display signals for the three protons on the substituted benzene (B151609) ring. Based on typical chemical shifts for similar structures like benzamide (B126), the aromatic protons are expected in the range of 6.5-8.0 ppm. chemicalbook.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl -CH₃ | ~1.2 | Triplet | 3H |
| Ethyl -CH₂- | ~2.6 | Quartet | 2H |
| Amino -NH₂ | ~4.0 - 5.0 (broad) | Singlet | 2H |
| Aromatic H-4, H-5, H-6 | ~6.6 - 7.8 | Multiplets | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each unique carbon atom. The amide carbonyl carbon is the most deshielded, typically appearing around 167-172 ppm. The six aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts influenced by the electron-donating amino group and the alkyl substituent. The aliphatic carbons of the ethyl group will appear at the most upfield positions. rsc.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | ~170 |
| Aromatic C-2 (C-NH₂) | ~148 |
| Aromatic C-1 (C-CONH₂) | ~120 |
| Aromatic C-3 (C-CH₂CH₃) | ~138 |
| Aromatic C-4, C-5, C-6 | ~115 - 135 |
| Ethyl -CH₂- | ~25 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
The N–H stretching vibrations of the primary amino (–NH₂) and primary amide (–CONH₂) groups are expected to produce strong, broad bands in the region of 3100–3500 cm⁻¹. Primary amides typically show a pair of N-H stretching peaks. spectroscopyonline.com The carbonyl (C=O) stretching of the amide group, known as the Amide I band, will give a very strong and sharp absorption between 1630 and 1680 cm⁻¹. spectroscopyonline.com The N–H bending vibration of the amide (Amide II band) is expected around 1515-1650 cm⁻¹. spectroscopyonline.comjst.go.jp Other characteristic peaks include C–H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the ethyl group (around 2850-2960 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. researchgate.net
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N–H Stretch | Amino & Amide | 3100 - 3500 | Strong, Broad |
| Aromatic C–H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C–H Stretch | Ethyl Group | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |
| N–H Bend (Amide II) | Amide | 1515 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through fragmentation analysis. The molecular formula for this compound is C₉H₁₂N₂O, giving it a molecular weight of 164.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 164. The fragmentation of benzamides is well-documented. A common fragmentation pathway involves the cleavage of the amide N–CO bond. nih.govrsc.org A primary fragmentation would likely be the loss of the ethyl group (•CH₂CH₃, 29 Da) to give a fragment at m/z = 135. Another characteristic fragmentation for primary amides is the loss of the amino radical (•NH₂, 16 Da), which in benzamide leads to a stable benzoyl cation at m/z 105. researchgate.net This cation can further lose carbon monoxide (CO, 28 Da) to produce a phenyl cation at m/z 77. researchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Lost Neutral/Radical |
|---|---|---|
| 164 | [M]⁺ (Molecular Ion) | - |
| 148 | [M - NH₂]⁺ | •NH₂ |
| 135 | [M - C₂H₅]⁺ | •C₂H₅ |
| 120 | [M - CONH₂]⁺ | •CONH₂ |
| 106 | [M - C₂H₅ - CHO]⁺ | •C₂H₅, CHO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* electronic transitions within the benzene ring.
The presence of the amino (–NH₂) and benzamide (–CONH₂) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. For comparison, 4-aminobenzamide (B1265587) has a UV-Vis spectrum with absorption maxima. nist.gov The spectrum of this compound is predicted to show strong absorptions in the UV region, likely with one or more maxima between 200 and 400 nm, reflecting the conjugated π-electron system of the substituted aromatic ring.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the cited results, data for the closely related compound 2-Amino-N,3-dimethylbenzamide (C₉H₁₂N₂O) provides valuable insights into the likely solid-state architecture. nih.govresearchgate.net
In the crystal structure of the dimethyl analog, the mean plane of the amide group is twisted relative to the benzene ring, forming a dihedral angle of 33.93 (7)°. nih.govresearchgate.net A similar non-planar conformation would be expected for this compound. The structure is stabilized by an intramolecular N–H···O hydrogen bond between one of the amino protons and the amide oxygen. nih.gov Furthermore, intermolecular hydrogen bonds link the molecules into chains or more complex networks. In the dimethyl analog, molecules are linked by N–H···N and N–H···O hydrogen bonds, creating double-stranded chains. nih.gov A crystallographic study of this compound would precisely determine its bond lengths, bond angles, torsional angles, and the specific network of intermolecular hydrogen bonds that govern its crystal packing.
Computational Chemistry and in Silico Modeling of 2 Amino 3 Ethylbenzamide
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 2-Amino-3-ethylbenzamide, a DFT study, typically using a basis set such as B3LYP/6-311++G(d,p), would begin with a geometry optimization to find the most stable, lowest-energy conformation of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(amide)-O | 1.25 Å |
| C(amide)-N | 1.36 Å | |
| C(ring)-C(ethyl) | 1.52 Å | |
| C(ring)-N(amino) | 1.39 Å | |
| Bond Angle | O-C(amide)-N | 122.5° |
| C(ring)-C(amide)-O | 120.8° | |
| C(ring)-C(ethyl)-C | 112.0° | |
| Dihedral Angle | C-C-C-N(amino) | 179.5° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the primary sites involved in electron donation and acceptance, respectively. The HOMO is often localized on the electron-rich amino group and the benzamide (B126) ring, while the LUMO may be distributed over the carbonyl group and the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -5.85 | Electron-donating capability |
| LUMO Energy | -1.20 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.65 | High kinetic stability, moderate reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different electrostatic potential values.
Typically, regions of negative electrostatic potential, shown in red and yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. For this compound, these negative regions would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group. Regions of positive electrostatic potential, colored blue, indicate an electron deficiency and are the likely sites for nucleophilic attack. These would be located around the hydrogen atoms of the amino group and the amide group. Green areas represent regions of neutral or near-zero potential. The MEP map provides a comprehensive, intuitive picture of the molecule's charge landscape, guiding the prediction of its intermolecular interaction patterns.
Table 3: Predicted Electrostatic Potential Regions on this compound This table presents hypothetical data for illustrative purposes.
| Molecular Region | Atom(s) | Predicted Potential | Reactivity |
| Carbonyl Group | Oxygen | Negative (Red) | Site for Electrophilic Attack |
| Amino Group | Nitrogen | Negative (Red/Yellow) | Site for Electrophilic Attack |
| Amide & Amino H-atoms | Hydrogens | Positive (Blue) | Site for Nucleophilic Attack |
| Aromatic Ring | Carbon/Hydrogen | Near Neutral (Green) | Generally less reactive site |
Molecular Docking Simulations for Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. It is a critical tool in drug discovery for predicting binding modes and estimating the strength of the ligand-receptor interaction.
In a molecular docking simulation, this compound would be treated as a flexible ligand, and its conformational possibilities would be explored within the active site of a specific biological target. The simulation employs a scoring function to evaluate the fitness of each potential binding pose, calculating a score that estimates the binding affinity. This affinity is typically expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.
By simulating the docking of this compound against a panel of different protein targets, researchers can predict which proteins it is most likely to bind to and how it will orient itself within the binding pocket. This information is crucial for identifying potential biological activities and mechanisms of action. The results can help prioritize the molecule for further experimental testing against the most promising targets.
Table 4: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Predicted Interaction Strength |
| Kinase A (e.g., 1XYZ) | -8.2 | Strong |
| Protease B (e.g., 2ABC) | -6.5 | Moderate |
| Receptor C (e.g., 3DEF) | -5.1 | Weak |
| Kinase D (e.g., 4GHI) | -7.9 | Strong |
Identification of Critical Ligand-Protein Interactions (e.g., Hydrogen Bonds)
Beyond predicting the binding score, molecular docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding specificity.
For this compound, the analysis would identify critical interactions between its functional groups and the amino acid residues in the protein's active site. Hydrogen bonds are particularly important for specificity and affinity. The amino (-NH2) and amide (-CONH2) groups of the ligand are capable of acting as both hydrogen bond donors and acceptors, potentially forming strong interactions with polar or charged amino acid residues like Aspartate, Glutamate, Serine, or Arginine. Additionally, the ethyl group and the benzene (B151609) ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine, further anchoring the ligand in the binding pocket.
Table 5: Hypothetical Ligand-Protein Interactions for this compound with Kinase A This table presents hypothetical data for illustrative purposes.
| Ligand Atom/Group | Interaction Type | Protein Residue | Distance (Å) |
| Amide Oxygen (O) | Hydrogen Bond | ARG 145 (NH) | 2.9 |
| Amino Nitrogen (N) | Hydrogen Bond | ASP 210 (OD1) | 3.1 |
| Amino Hydrogen (H) | Hydrogen Bond | GLU 180 (OE2) | 2.8 |
| Benzene Ring | Pi-Alkyl | LEU 88 | 4.5 |
| Ethyl Group | Hydrophobic | VAL 95, ILE 140 | N/A |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural flexibility and stability. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the intricate movements and interactions within a molecule and with its environment, such as a protein target or solvent. researchgate.net While specific MD simulation studies on this compound are not prevalent in the reviewed literature, the established methodologies are widely applied to similar benzamide derivatives to understand their dynamic behavior, which is crucial in fields like drug discovery. tandfonline.comrsc.org
In the context of drug design, MD simulations are invaluable for analyzing the interaction between a small molecule (ligand), such as this compound, and its biological target, typically a protein. acs.org After an initial docking pose is predicted, MD simulations are employed to refine the complex and assess its stability over time, often on the nanosecond to microsecond scale. researchgate.netresearchgate.net
These simulations provide detailed information on the stability of the ligand within the binding pocket, tracking metrics like the root-mean-square deviation (RMSD) to see how much the ligand's position deviates from its initial docked pose. researchgate.net Furthermore, MD trajectories allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, revealing which interactions are stable and contribute most significantly to the binding affinity. tandfonline.com By simulating the dynamic nature of the complex, researchers can identify key conformational changes in both the ligand and the target protein upon binding, offering a more realistic view than static docking models. nih.gov This dynamic insight is critical for optimizing lead compounds to improve their binding efficacy and residence time at the target. acs.org
The surrounding solvent environment plays a critical role in determining the conformational preferences and behavior of a molecule. rsc.org MD simulations can explicitly model these solvent effects, typically by immersing the molecule of interest in a box of water molecules or other solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net The choice of solvent can significantly influence a molecule's structure; for instance, a peptide might adopt a helical conformation in a non-polar solvent like chloroform (B151607) but a mix of other structures in more polar solvents like methanol (B129727) or water. rsc.org
For aromatic amides like this compound, the solvent can affect intramolecular hydrogen bonding and interactions between the amide and aromatic moieties. nih.govnih.gov Simulations can clarify how solvent molecules interact with the solute, modulating its conformational ensemble. This understanding is crucial because the biological environment is aqueous, and a molecule's behavior in water dictates its solubility, stability, and how it presents itself to a target receptor. nih.gov Comparing simulations in different solvents can thus provide a comprehensive picture of a molecule's conformational landscape. rsc.org
In Silico Prediction of Chemoinformatic Descriptors
Chemoinformatic descriptors are numerical values derived from a molecule's structure that are used to predict its physicochemical properties and biological activity. These in silico predictions are vital in early-stage drug discovery for filtering large compound libraries and prioritizing candidates for synthesis and testing. lindushealth.combioaccessla.com
One of the most widely used filters for drug-likeness is Lipinski's Rule of Five. bioaccessla.comwikipedia.org This rule of thumb predicts the potential for oral bioavailability of a drug candidate by examining key physicochemical properties. lindushealth.comdrugbank.com An orally active drug generally should not violate more than one of the following criteria:
A molecular mass less than 500 Daltons. wikipedia.org
An octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org
No more than 5 hydrogen bond donors (total of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org
For this compound, these parameters can be calculated from its molecular structure (Molecular Formula: C₉H₁₂N₂O).
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Weight | 164.21 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Calculated logP | ~1.58 | ≤ 5 | Yes |
The logP value is a computationally predicted consensus value from multiple algorithms.
As shown in the table, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties favorable for oral bioavailability.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine a molecule's electronic structure and predict its chemical reactivity. researchgate.netresearchgate.netbohrium.com This is achieved by calculating global reactivity descriptors, which are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in
The key reactivity indices include:
HOMO and LUMO Energies (EHOMO and ELUMO): EHOMO relates to the ability to donate an electron, while ELUMO relates to the ability to accept an electron. rasayanjournal.co.in
HOMO-LUMO Gap (ΔE): The energy difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.netnih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). nih.govekb.eg
While specific DFT calculations for this compound are not available in the surveyed literature, studies on related benzamide derivatives utilize these descriptors to understand reactivity, stability, and potential biological activity. tandfonline.comresearchgate.net Such calculations provide a theoretical foundation for understanding the molecule's behavior in chemical reactions. nih.govnih.gov
Molecular Interaction and Recognition Mechanisms Involving 2 Amino 3 Ethylbenzamide
Characterization of Non-Covalent Interactions
Detailed experimental or computational studies characterizing the specific non-covalent interactions of 2-amino-3-ethylbenzamide are not present in the current body of scientific literature.
Hydrogen Bonding Networks in Molecular Assemblies
There is no available crystallographic or spectroscopic data that specifically elucidates the hydrogen bonding networks formed by this compound in molecular assemblies. While the amino (-NH₂) and amide (-CONH₂) groups are capable of acting as hydrogen bond donors and acceptors, the specific motifs and network structures for this particular compound have not been reported.
Hydrophobic and π-Stacking Interactions in Ligand Binding
Information regarding the role of the ethyl group and the benzene (B151609) ring of this compound in hydrophobic and π-stacking interactions within the context of ligand binding is not available. Research detailing its binding to biological or synthetic receptors, which would reveal such interactions, has not been published.
Investigation of Charge-Transfer Complex Formation
There are no dedicated studies on the formation of charge-transfer complexes involving this compound as either an electron donor or acceptor. The electronic properties that would govern such interactions, including its ionization potential and electron affinity, have not been experimentally determined or computationally analyzed in the context of complex formation.
Studies on Ion-Associate Complexation
Scientific literature lacks any studies concerning the formation of ion-associate complexes with this compound. Research into its ability to form ion pairs with counter-ions in various solvents has not been documented.
Structure Activity Relationship Sar and Ligand Design Principles for 2 Amino 3 Ethylbenzamide Derivatives
Elucidation of Structural Determinants for Biological Modulatory Activity
The biological activity of 2-Amino-3-ethylbenzamide derivatives is intricately linked to the nature and position of substituents on the benzamide (B126) scaffold. The core structure, consisting of a benzene (B151609) ring with an amino group at position 2 and an ethyl group at position 3 relative to the carboxamide, presents multiple points for modification to modulate biological effects.
The 2-amino group is a critical determinant of activity. It can act as a hydrogen bond donor and is often essential for interaction with biological targets. In many classes of biologically active compounds, the presence of a primary amine is crucial for anchoring the molecule within a receptor's binding pocket. For instance, in the context of histone deacetylase (HDAC) inhibitors, the 2-aminobenzamide (B116534) moiety is a key pharmacophore that interacts with the zinc ion in the active site. nih.gov
The 3-ethyl group influences the molecule's lipophilicity, steric profile, and conformational flexibility. Alkyl groups can impact a drug's pharmacokinetic properties, such as membrane permeability and metabolic stability. The size and placement of alkyl substituents can optimize interactions with hydrophobic pockets within a target protein, thereby enhancing binding affinity and efficacy. Studies on 3-substituted benzamide derivatives have shown that even slight variations in the alkyl chain length at this position can significantly alter biological activity. For example, in a series of serotonin (B10506) 5-HT4 receptor agonists, the introduction of a propyl or allyl group at the 3-position of the benzamide ring led to a slight enhancement of agonistic activity. nih.gov This suggests that the 3-position can tolerate and even benefit from small alkyl substituents to fine-tune activity.
The benzamide moiety itself serves as a versatile scaffold. The amide group can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. The aromatic ring provides a platform for introducing various substituents to modulate electronic properties and target interactions. The relative orientation of the amino and carboxamide groups is also crucial, as it dictates the molecule's ability to adopt the correct conformation for binding.
The table below summarizes the general influence of key structural features on the biological activity of 2-aminobenzamide derivatives, based on findings from related compound series.
| Structural Feature | Position | General Influence on Biological Activity | Potential Role in this compound |
| Amino Group | 2 | Hydrogen bond donor, key interaction with target active sites (e.g., metalloenzymes) nih.gov. | Essential for anchoring the molecule in the binding pocket of its biological target. |
| Ethyl Group | 3 | Modulates lipophilicity, steric interactions, and metabolic stability. Can enhance binding to hydrophobic pockets nih.gov. | Fine-tunes the compound's pharmacokinetic profile and optimizes van der Waals interactions with the target. |
| Carboxamide Group | 1 | Hydrogen bond donor and acceptor, provides a rigid scaffold for substituent placement. | Participates in crucial hydrogen bonding interactions with the receptor. |
| Aromatic Ring | - | Platform for substitution to alter electronic properties and explore further binding interactions. | The core structure upon which the key functional groups are arranged for biological recognition. |
Rational Design Strategies for Enhanced Specificity and Potency
Rational drug design aims to develop new molecules with improved therapeutic profiles based on a detailed understanding of the drug target's structure and the SAR of lead compounds. For this compound derivatives, several strategies can be employed to enhance their specificity and potency.
One key approach is bioisosteric replacement , where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties to improve the compound's pharmacological profile. For the amide bond in the benzamide scaffold, bioisosteres such as 1,2,4-oxadiazoles, 1,2,3-triazoles, or sulfonamides could be considered. nih.govcambridgemedchemconsulting.comnih.govdrughunter.com These replacements can enhance metabolic stability, modulate hydrogen bonding patterns, and alter the conformational preferences of the molecule, potentially leading to improved activity and selectivity.
Structure-based drug design is another powerful strategy, assuming the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict the binding mode of this compound derivatives within the active site. This information can guide the design of new analogs with substituents that form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, thereby increasing binding affinity and potency. For instance, if a hydrophobic pocket is identified near the 3-ethyl group, analogs with slightly larger or differently shaped alkyl groups could be designed to better fill this pocket.
Pharmacophore modeling can be utilized when the target structure is unknown. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active this compound derivatives, a common pharmacophore can be identified. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the design of novel derivatives with enhanced features.
The following table outlines some rational design strategies applicable to this compound derivatives.
| Design Strategy | Approach | Desired Outcome |
| Bioisosteric Replacement | Replace the amide group with heterocycles (e.g., oxadiazole, triazole) nih.govcambridgemedchemconsulting.comnih.govdrughunter.com. | Improved metabolic stability, altered pharmacokinetic profile, novel intellectual property. |
| Structure-Based Design | Utilize molecular docking to predict and optimize binding interactions with the target protein. | Enhanced binding affinity and potency through the introduction of substituents that form specific, favorable contacts. |
| Pharmacophore Modeling | Identify the key 3D arrangement of functional groups responsible for biological activity. | Discovery of novel scaffolds and guidance for the design of more potent analogs. |
| Substituent Modification | Systematically vary the substituents on the aromatic ring and the amino group. | Optimization of electronic and steric properties to maximize target engagement and selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of compounds with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Physicochemical descriptors: Include properties like logP (lipophilicity), molecular weight, and molar refractivity.
Electronic descriptors: Quantify the electronic properties of the molecule, such as partial charges and dipole moment.
Steric descriptors: Describe the three-dimensional shape and size of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
QSAR studies on substituted benzamides have successfully modeled their antimicrobial activities using topological and shape indices. nih.gov For instance, the molecular connectivity indices (chi) and Kier's shape index (kappa) were found to be important for describing the antibacterial activity of a series of substituted benzamides. nih.gov Such models can provide valuable insights into the structural features that are most influential for the desired biological effect.
The general form of a QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The table below lists some common descriptors used in QSAR studies and their potential relevance for modeling the activity of this compound derivatives.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets. |
| Electronic | Hammett's constant (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, affecting binding interactions. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, which can influence binding affinity. |
| Topological | Molecular Connectivity Indices (χ) | Describe the degree of branching and connectivity in the molecule, which can be related to its shape and interaction with the target. |
By developing a predictive QSAR model for this compound derivatives, researchers can virtually screen new designs and prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.
Strategic Applications of 2 Amino 3 Ethylbenzamide As Precursors and Synthetic Scaffolds
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-Amino-3-ethylbenzamide, possessing both a nucleophilic amino group and an amide moiety, makes it an excellent precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic systems. The ortho-disposition of the amino and amide groups is crucial for its utility in intramolecular cyclization reactions, leading to the formation of fused ring systems that are prevalent in many biologically active compounds.
One of the most significant applications of 2-aminobenzamide (B116534) derivatives is in the synthesis of quinazolinones . These compounds form the core structure of numerous pharmaceuticals with a wide range of biological activities. The synthesis of quinazolinones from 2-aminobenzamides can be achieved through various methods, including condensation with aldehydes, ketones, or carboxylic acids and their derivatives. researchgate.netrsc.orgorganic-chemistry.org For instance, the reaction of a 2-aminobenzamide with an aldehyde, often catalyzed by an acid or a transition metal, leads to the formation of a dihydroquinazolinone intermediate, which can then be oxidized to the corresponding quinazolinone. researchgate.net The presence of the ethyl group at the 3-position of this compound would influence the electronic and steric environment of the reaction, potentially affecting the reaction rates and the properties of the resulting quinazolinone derivatives.
Another important class of complex molecules synthesized from 2-aminobenzamide precursors are benzodiazepines . These seven-membered heterocyclic compounds are well-known for their therapeutic applications, particularly as anxiolytics and anticonvulsants. mdpi.comwum.edu.pl The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative. wum.edu.pl While this compound is not a benzophenone, its structural motif is amenable to transformations that could lead to benzodiazepine (B76468) scaffolds. For example, palladium-catalyzed intramolecular C-N bond formation is a modern strategy for the synthesis of benzodiazepine rings from appropriately substituted anilines. mdpi.com
The reactivity of this compound also allows for its incorporation into other complex heterocyclic systems. The amino group can react with various electrophiles to initiate cyclization cascades, leading to the formation of diverse ring systems that are of interest in medicinal chemistry. rsc.orgguilan.ac.ir
Core Benzamide (B126) Scaffold in Chemical Library Design and Screening
In the field of drug discovery, the concept of "privileged scaffolds" is of paramount importance. These are molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the design of chemical libraries. The benzamide moiety is considered a privileged scaffold due to its rigid structure and its ability to participate in hydrogen bonding interactions with biological macromolecules. nih.gov
This compound serves as an excellent core scaffold for the design and synthesis of combinatorial chemical libraries. By systematically modifying the amino and amide groups, as well as the aromatic ring, a large number of diverse analogs can be generated. This diversity is crucial for increasing the chances of identifying "hits" during high-throughput screening (HTS) campaigns. nih.govacs.org
The design of a chemical library based on the this compound scaffold would typically involve the following strategies:
Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or sulfonylated with a wide range of building blocks, introducing diverse functional groups and physicochemical properties.
Modification of the Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted with various alkyl or aryl groups, further expanding the chemical space of the library.
Functionalization of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the biological activity of the compounds.
| Library Design Strategy | Potential Modifications | Desired Outcome |
| Derivatization of the Amino Group | Acylation, Alkylation, Sulfonylation | Introduction of diverse functional groups and physicochemical properties. |
| Modification of the Amide Nitrogen | Substitution with alkyl or aryl groups | Expansion of the chemical space of the library. |
| Functionalization of the Aromatic Ring | Electrophilic Aromatic Substitution | Modulation of biological activity. |
Contributions to Advanced Organic Synthesis Methodologies
The unique structural features of this compound also contribute to its utility in the development and advancement of organic synthesis methodologies. Its role as a versatile building block has been explored in the context of multicomponent reactions, cascade reactions, and novel catalytic processes.
Multicomponent Reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.govmdpi.comnih.gov The presence of multiple reactive sites in this compound makes it an ideal substrate for the design of novel MCRs. For example, it could potentially participate in reactions involving aldehydes and isocyanides to generate complex heterocyclic scaffolds in a highly efficient and atom-economical manner. The development of new MCRs is a significant contribution to sustainable and green chemistry.
Cascade Reactions , also known as tandem or domino reactions, are processes in which multiple bond-forming events occur sequentially in a single synthetic operation without the need for isolating intermediates. The ortho-disposition of the functional groups in this compound is particularly well-suited for initiating cascade sequences. For example, an initial reaction at the amino group could trigger an intramolecular cyclization involving the amide moiety, leading to the rapid assembly of complex polycyclic structures. nih.gov
Furthermore, 2-aminobenzamide derivatives are valuable substrates in the development of novel catalytic methods . For instance, they are employed in transition metal-catalyzed C-H activation and functionalization reactions. nih.gov The development of new ligands and catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring in the presence of the existing functional groups is an active area of research. Metal complexes incorporating benzamide-based ligands have also been explored for their catalytic applications. researchgate.netvirginia.edursc.org The electronic and steric properties of the this compound scaffold can be fine-tuned to optimize the performance of these catalytic systems.
| Synthetic Methodology | Role of this compound | Contribution to the Field |
| Multicomponent Reactions (MCRs) | Versatile substrate with multiple reactive sites | Development of efficient and atom-economical syntheses of complex molecules. |
| Cascade Reactions | Initiator of sequential bond-forming events | Rapid construction of polycyclic systems. |
| Novel Catalytic Methods | Substrate for C-H activation and ligand for metal catalysts | Advancement of selective and efficient synthetic transformations. |
In Vitro Biochemical and Mechanistic Studies of 2 Amino 3 Ethylbenzamide and Its Derivatives
Enzyme Modulation and Inhibition Kinetics
Derivatives of 2-aminobenzamide (B116534) have been investigated for their ability to modulate the activity of several key enzymes involved in physiological and pathological processes. The core 2-aminobenzamide structure often acts as a zinc-binding group (ZBG), a key interaction for inhibiting a class of enzymes known as zinc-dependent metalloenzymes. nih.govresearchgate.net
Studies on Lactate Dehydrogenase (LDH) Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, and its inhibition is a target of interest in various diseases, including cancer. While numerous compounds, such as oxamate, GNE-140, and natural biflavonoids like amentoflavone, have been identified as LDH inhibitors, specific in vitro studies detailing the direct inhibitory effects of 2-Amino-3-ethylbenzamide or its close derivatives on LDH activity are not extensively represented in the currently available scientific literature.
Histone Deacetylase (HDAC) Enzyme Modulation
The 2-aminobenzamide moiety is a well-established zinc-binding group in inhibitors of Class I histone deacetylases (HDACs), which are promising targets in cancer therapy. nih.gov This structural feature allows these compounds to interact with the zinc ion in the active site of HDAC enzymes, leading to their inhibition.
Research has demonstrated that novel 2-aminobenzamide derivatives can be potent and selective HDAC inhibitors. For instance, a series of thioether-based 2-aminobenzamide derivatives showed potent inhibitory activity against HDAC1, 2, and 3. nih.gov In another study, the optimization of a 2-aminobenzamide scaffold led to the development of compound 26c, which exhibited an 11.68-fold selectivity for HDAC3 over other HDACs. mdpi.com The general structure of these inhibitors typically consists of the 2-aminobenzamide group (ZBG), a linker, and a "capping group" that interacts with residues at the entrance of the enzyme's active site. nih.gov This modular design has allowed for the synthesis and evaluation of numerous derivatives with varying potency and selectivity.
Table 1: In Vitro HDAC Inhibitory Activity of Selected 2-Aminobenzamide Derivatives
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 12g (Thioether derivative) | 18.9 | 25.6 | 15.2 | nih.gov |
| Compound 12h (Thioether derivative) | 20.1 | 28.3 | 16.8 | nih.gov |
| Compound 26c | Data not specified | Data not specified | Selective (11.68-fold over pan-HDACs) | mdpi.com |
Cyclooxygenase (COX-1 and COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The two main isoforms are the constitutive COX-1 and the inducible COX-2. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs.
Studies on 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have revealed potent and selective COX-2 inhibition. nih.gov The structural modifications based on known selective COX-2 inhibitors led to compounds with significant activity. Notably, the 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative (Compound VIIa) demonstrated more potent and selective COX-2 inhibition than the standard drug, celecoxib. nih.gov
Table 2: In Vitro COX Inhibitory Activity of a 2-Benzamido Derivative
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
|---|---|---|---|---|
| Compound VIIa | 19.5 | 0.29 | 67.2 | nih.gov |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | nih.gov |
Acetylcholinesterase and Butyrylcholinesterase Modulation
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. While various chemical scaffolds, such as carbamates, Schiff bases, and uracil (B121893) derivatives, have been explored as cholinesterase inhibitors, detailed in vitro studies focusing specifically on this compound and its direct derivatives for AChE and BuChE modulation are not widely documented in the reviewed literature. nih.govwikipedia.orgdrugbank.com
Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro, PLpro)
The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication, making them prime targets for antiviral drug development. researchgate.nethmdb.ca A screening of repurposed drugs identified several compounds that inhibit these proteases. Among the Mpro inhibitors is Nelfinavir mesylate, which contains a benzamide-related substructure. researchgate.net The combined use of Mpro and PLpro inhibitors has been shown to produce an additive antiviral effect against SARS-CoV-2 replication in vitro. researchgate.net
Table 3: In Vitro Antiviral Activity of Selected Protease Inhibitors
| Compound | Target Protease | Antiviral EC₅₀ (µM) | Reference |
|---|---|---|---|
| Nelfinavir mesylate | Mpro | 0.019 | researchgate.net |
| MG-101 | Mpro | 0.038 | researchgate.net |
| Lycorine HCl | Mpro | 0.01 | researchgate.net |
| Sitagliptin | PLpro | 0.32 | researchgate.net |
| Daclatasvir HCl | PLpro | 1.59 | researchgate.net |
Receptor Binding and Antagonism Assays
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. These assays, often using radiolabeled ligands, measure the binding of a compound to its target receptor, providing key data such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). Benzamide (B126) derivatives have been widely studied for their interactions with various G protein-coupled receptors (GPCRs).
Specifically, benzamide derivatives have been identified as antagonists for several key neurotransmitter receptors:
Dopamine (B1211576) Receptors: Certain benzamide derivatives, such as YM-09151-2, have been characterized as selective antagonists of the D2 dopamine receptor. nih.gov This activity is identified by the compound's ability to block the effects of dopamine agonists. nih.gov Most antipsychotic medications are dopamine antagonists. wikipedia.org
Serotonin (B10506) (5-HT) Receptors: The benzamide structure is found in compounds that act as antagonists at serotonin receptors. For instance, antagonists of the 5-HT3 receptor are a class of drugs, informally known as "setrons," used as antiemetics. wikipedia.org
Histamine (B1213489) Receptors: The H2 receptor antagonists (H2 blockers) are a class of drugs that inhibit stomach acid production by blocking the action of histamine at H2 receptors on gastric parietal cells. wikipedia.orgnih.gov This class includes several widely used medications for acid-reflux disorders. drugbank.com
These antagonism studies confirm that the benzamide scaffold is a versatile platform for developing receptor-selective ligands.
Dopamine Receptor Interaction Studies
Benzamide derivatives are a well-established class of compounds known for their interaction with dopamine receptors, particularly the D2 subtype. While specific binding affinity data for this compound is not available in the reviewed literature, studies on various benzamide analogs have elucidated key structural features that govern their interaction with dopamine D2 receptors.
Research has focused on the conformational analysis of benzamides to understand their binding to the D2 receptor. These studies suggest that the spatial arrangement of the amide side chain and substitutions on the aromatic ring are critical for high-affinity binding. For many benzamide antagonists, an extended conformation of the acyclic amide side chain is thought to be the receptor-bound conformation. The nature and position of substituents on the benzamide ring significantly influence binding affinity and selectivity for dopamine receptor subtypes.
| Compound Class | Receptor Target | General Finding |
|---|---|---|
| Benzamide Derivatives | Dopamine D2 Receptor | High-affinity antagonism is common. The conformation of the side chain and aromatic substitutions are key determinants of binding. |
Adenosine (B11128) Receptor Binding Affinity
The interaction of 2-aminobenzamide derivatives with adenosine receptors is not as extensively documented as their effects on dopamine receptors. The available literature on adenosine receptor ligands primarily focuses on adenosine analogs and xanthine (B1682287) derivatives. General searches for benzamide interactions with adenosine receptors did not yield specific binding affinity data for 2-aminobenzamide structures. Therefore, the affinity of this compound for adenosine receptor subtypes remains uncharacterized based on the reviewed scientific literature.
| Compound Class | Receptor Target | General Finding |
|---|---|---|
| 2-Aminobenzamide Derivatives | Adenosine Receptors (A1, A2A, A3) | No specific binding affinity data was found in the reviewed literature. |
Cell-Based Biochemical Pathway Investigations
Effects on Cellular Protein Expression and Activity (e.g., acetyl-histone H3, P21)
Certain 2-aminobenzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to induce changes in gene expression by altering the acetylation status of histones and other proteins, leading to various cellular effects, including cell cycle arrest and apoptosis.
The inhibition of HDACs by these compounds can lead to an increase in the acetylation of histone H3 (acetyl-H3), a marker of transcriptionally active chromatin. Furthermore, the induction of the cyclin-dependent kinase inhibitor p21 is a common downstream effect of HDAC inhibition. p21 plays a crucial role in cell cycle regulation.
One study on novel benzamide-based PI3K/HDAC dual inhibitors demonstrated that the representative compound PH14 led to an increase in acetylated histone H3 levels in Jeko-1 cells. nih.gov Another investigation into benzamide derivatives as HDAC inhibitors found that compounds with a 2-aminobenzamide moiety were crucial for inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov The most potent compound in that series, 7j, exhibited significant inhibitory activity. nih.gov
| Compound/Class | Cell Line | Effect on Acetyl-Histone H3 | Effect on P21 | Mechanism |
|---|---|---|---|---|
| Benzamide-based PI3K/HDAC dual inhibitors (e.g., PH14) | Jeko-1 | Increased levels | Not specified | HDAC inhibition |
| 2-Aminobenzamide derivatives (e.g., 7j) | Not specified | Implied increase due to HDAC inhibition | Upregulation is a known consequence of HDAC inhibition | HDAC1, HDAC2, and HDAC3 inhibition |
Analysis of Cellular Signaling Pathways
Beyond their effects on protein acetylation, some benzamide derivatives have been shown to modulate specific cellular signaling pathways. A notable example is the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.
Several studies have reported the development of benzamide derivatives as antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway. For instance, a series of novel benzamide derivatives were found to significantly inhibit Hedgehog signaling, with compound 10f showing potency equivalent to or greater than the known Smo antagonist, GDC-0449. nih.gov Another study on 2-methoxybenzamide (B150088) derivatives identified a compound (compound 21) that potently inhibited the Hh pathway by preventing the trafficking of Smo to the primary cilium. rsc.org
| Compound Class | Signaling Pathway | Molecular Target | General Effect |
|---|---|---|---|
| Novel benzamide derivatives | Hedgehog Signaling | Smoothened (Smo) Receptor | Antagonism/Inhibition |
| 2-Methoxybenzamide derivatives | Hedgehog Signaling | Smoothened (Smo) Receptor | Inhibition of Smo trafficking |
Future Research and Emerging Paradigms in this compound Studies
The exploration of novel chemical entities is a cornerstone of therapeutic innovation and materials science. While this compound is a specific molecule for which dedicated research is not yet widely published, its structural motifs suggest potential for a range of applications, spurring interest in its future research trajectory. The following sections outline prospective avenues for the investigation of this compound, leveraging cutting-edge technologies and methodologies that are shaping modern chemical and pharmaceutical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
